molecular formula C29H21N3O4 B1234752 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide

Cat. No.: B1234752
M. Wt: 475.5 g/mol
InChI Key: GBAMHVNDWHYNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-32377 is a member of benzamides.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research indicates that compounds related to N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide have shown promising antibacterial and antifungal activities. This suggests potential use in developing antimicrobial agents (Patel & Dhameliya, 2010).

Anticancer Activity

Several studies have been conducted on derivatives of this compound, demonstrating significant anticancer activity against various cancer cell lines. This points towards its potential application in cancer research and therapy (Ravinaik et al., 2021).

Carbonic Anhydrase and Acetylcholinesterase Inhibition

Research has identified that certain derivatives of this compound inhibit carbonic anhydrase and acetylcholinesterase enzymes. This suggests possible applications in treating conditions like glaucoma, neurological disorders, and other enzyme-related diseases (Budak et al., 2017).

Antimicrobial and Analgesic Activities

Compounds within the same family have shown pronounced antimicrobial and analgesic activities, highlighting their potential use in pain management and infection control (Jayanna et al., 2013).

Photophysical Properties

Studies on related compounds reveal interesting photophysical properties, suggesting potential applications in material science, especially in light-sensitive materials and fluorescent dyes (Guzow et al., 2005).

Anti-nociceptive Properties

Some derivatives of this compound have exhibited anti-nociceptive properties, which could be valuable in developing new pain-relief medications (Siddiqui et al., 2009).

HIV Integrase Inhibition

Recent research has shown that certain analogues of this compound inhibit HIV integrase, an enzyme critical for HIV replication, suggesting potential use in HIV treatment (Wadhwa et al., 2019).

Properties

Molecular Formula

C29H21N3O4

Molecular Weight

475.5 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide

InChI

InChI=1S/C29H21N3O4/c33-26(30-20-11-7-17(8-12-20)27-31-22-3-1-2-4-23(22)36-27)16-9-13-21(14-10-16)32-28(34)24-18-5-6-19(15-18)25(24)29(32)35/h1-14,18-19,24-25H,15H2,(H,30,33)

InChI Key

GBAMHVNDWHYNBF-UHFFFAOYSA-N

SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)C6=NC7=CC=CC=C7O6

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)C6=NC7=CC=CC=C7O6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide

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